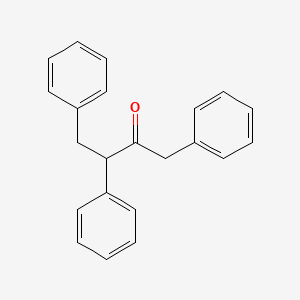

2-Butanone, 1,3,4-triphenyl-

Description

Historical Perspectives on Substituted Ketones and Polyphenyl Compounds

Substituted ketones, which are carbonyl compounds with various groups attached to the carbonyl carbon, have long been central to organic synthesis. Their reactivity, particularly at the α-carbon, allows for a vast array of carbon-carbon bond-forming reactions, fundamental to building complex molecular architectures. The introduction of phenyl groups, as seen in polyphenyl compounds, adds another layer of complexity and interest. These aromatic rings influence the electronic properties and steric environment of the molecule, often leading to unique reactivity and physical properties. Research into related structures, such as 1,3-diphenylacetone (B89425) and various tetraphenyl-2-butanones, has provided a foundation for understanding how multiple phenyl substituents can modulate the characteristics of a ketone. caltech.eduresearchgate.net

Rationale for Investigating the Unique Structural and Reactivity Landscape of 2-Butanone, 1,3,4-triphenyl-

The specific arrangement of three phenyl groups in 2-Butanone, 1,3,4-triphenyl- at positions 1, 3, and 4 creates a sterically hindered and electronically distinct environment around the ketone functional group. This unique substitution pattern is the primary driver for scientific investigation. The steric bulk of the phenyl groups can influence the accessibility of the carbonyl carbon to nucleophiles and the acidity of the α-hydrogens, thereby altering its expected reactivity compared to simpler ketones. Furthermore, the electronic effects of the aromatic rings, through resonance and inductive effects, can impact the stability of intermediates and transition states in reactions involving this molecule. Understanding these structure-reactivity relationships is crucial for predicting its behavior and harnessing its potential in synthetic organic chemistry.

Current Research Frontiers in the Synthesis and Characterization of Complex Ketone Systems

Modern organic chemistry continues to push the boundaries of synthesizing and characterizing complex molecules. The development of novel catalytic systems and synthetic methodologies is a major focus. For instance, research into N-heterocyclic carbene (NHC) complexes has shown promise in catalyzing a variety of transformations, including those involving sterically demanding ketones. researchgate.net The synthesis of complex ketones often involves multi-step sequences, and researchers are constantly seeking more efficient and selective routes. Advanced spectroscopic techniques, such as multi-dimensional NMR and high-resolution mass spectrometry, are indispensable tools for elucidating the precise three-dimensional structures and electronic properties of these intricate molecules. rsc.org The study of compounds like 2-Butanone, 1,3,4-triphenyl- contributes to this broader effort by providing a challenging and informative case study for the development and application of new synthetic and analytical methods.

Chemical and Physical Properties

The fundamental properties of 2-Butanone, 1,3,4-triphenyl- are summarized in the table below. These data are essential for its identification and for planning its use in chemical reactions.

| Property | Value |

| Molecular Formula | C₂₂H₂₀O |

| Average Mass | 300.401 g/mol |

| Monoisotopic Mass | 300.151415 g/mol |

| CAS Registry Number | 62640-72-6 |

Data sourced from epa.govchemsrc.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

62640-72-6 |

|---|---|

Molecular Formula |

C22H20O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1,3,4-triphenylbutan-2-one |

InChI |

InChI=1S/C22H20O/c23-22(17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2 |

InChI Key |

DHCDVVIUFMJGFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butanone, 1,3,4 Triphenyl

Retrosynthetic Analysis and Strategic Disconnections for the 2-Butanone, 1,3,4-triphenyl- Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available starting materials. For 2-Butanone, 1,3,4-triphenyl-, several logical disconnections can be proposed, primarily focusing on the formation of the carbon skeleton.

Identification of Key Carbon-Carbon Bond Forming Reactions

The carbon framework of 2-Butanone, 1,3,4-triphenyl- can be deconstructed at several key positions. The most logical disconnections are adjacent to the carbonyl group, as this functionality allows for polar reactivity and facilitates bond formation through well-established reactions.

One primary disconnection strategy involves breaking the C3-C4 bond, suggesting a synthetic route based on the reaction of a nucleophilic precursor at C4 with an electrophilic precursor at C3. This could be envisioned as the addition of a benzyl (B1604629) organometallic reagent to an α,β-unsaturated ketone. A second key disconnection is at the C2-C3 bond, which points towards an acylation-type reaction, such as a Friedel-Crafts reaction, or the reaction of an enolate with a suitable electrophile. A third possibility is the disconnection of the C1-C2 bond, which suggests the addition of a methyl nucleophile to a larger ketone precursor.

These disconnections highlight several classes of carbon-carbon bond-forming reactions as being central to the synthesis of this scaffold:

Aldol (B89426) and Claisen-Schmidt Condensations: These reactions are fundamental for forming carbon-carbon bonds adjacent to a carbonyl group.

Friedel-Crafts Acylation and Alkylation: These are classic methods for attaching alkyl and acyl groups to aromatic rings.

Grignard and Barbier Reactions: The addition of organometallic reagents to carbonyl compounds is a powerful tool for constructing complex carbon skeletons.

Challenges Associated with Selective Functionalization of the Triphenyl Moieties

The phenyl group at C4 is part of a benzyl moiety, while the phenyl group at C3 is directly attached to a stereocenter, and the phenyl group at C1 is part of a phenethyl-like fragment. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely result in a mixture of products with substitution occurring on all three rings. The directing effects of the alkyl ketone chain would favor ortho- and para-substitution on all rings, but the relative rates of reaction would be difficult to control, leading to a complex product mixture. researchgate.net

Achieving regioselectivity would likely require a strategy where the desired functional groups are introduced on the individual phenyl-containing precursors before they are assembled into the final butanone scaffold. Alternatively, the use of directing groups or specific catalysts could potentially offer a degree of control in the functionalization of the intact molecule, though this would represent a significant synthetic challenge. For instance, radical halogenation could be a method for functionalization at the benzylic position of a diphenylmethane (B89790) precursor, which could then be elaborated into the target molecule. pharmacyfreak.com

Advanced Synthetic Routes to 2-Butanone, 1,3,4-triphenyl- and its Precursors

Building upon the retrosynthetic analysis, several advanced synthetic strategies can be proposed for the construction of 2-Butanone, 1,3,4-triphenyl-. These routes leverage modern synthetic methodologies to assemble the complex carbon framework efficiently.

Multi-Component Reactions for Integrated Assembly

While specific multi-component reactions (MCRs) for the direct synthesis of 2-Butanone, 1,3,4-triphenyl- are not extensively documented, the principles of MCRs can be applied to construct key precursors or the core structure in a convergent manner. Conceptually, a three-component reaction could involve the coupling of a methyl ketone enolate, benzaldehyde (B42025), and a benzyl halide derivative. However, controlling the connectivity and preventing side reactions in such a complex assembly would be challenging.

A more plausible approach would be a sequential one-pot synthesis that combines several reaction steps without isolating the intermediates. For instance, a tandem Michael addition-alkylation sequence could be envisioned.

Carbonyl Condensation Strategies (e.g., Aldol and Claisen-Schmidt Variants)

Carbonyl condensation reactions provide a robust and classical approach to forming the carbon skeleton of 2-Butanone, 1,3,4-triphenyl-. A plausible route would involve a Claisen-Schmidt condensation between 1,2-diphenylethanone and benzaldehyde. This would form an α,β-unsaturated ketone, which could then be subjected to a conjugate addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or a Gilman reagent) to install the methyl group at C1 and the phenyl group at C3. Subsequent reduction of the double bond would yield the target molecule.

An alternative aldol-type approach would be the reaction of the enolate of benzyl methyl ketone with benzaldehyde. The resulting β-hydroxy ketone could then be dehydrated to the corresponding enone, followed by the addition of a phenyl organometallic reagent to the β-position.

Below is a table summarizing representative conditions for Claisen-Schmidt condensations leading to chalcone-like structures, which are key intermediates in this proposed route.

| Entry | Aldehyde | Ketone | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | NaOH | Ethanol/Water | Room Temp | 85-95 |

| 2 | 4-Methoxybenzaldehyde | Acetophenone | KOH | Methanol | Room Temp | 92 |

| 3 | Benzaldehyde | Propiophenone | Ba(OH)2 | Ethanol | 25 | 88 |

This table presents generalized data for analogous Claisen-Schmidt reactions and is intended to be illustrative of typical reaction conditions and yields.

Organometallic Approaches (e.g., Grignard Reagents and Barbier Reaction Modifications)

Organometallic reagents offer a powerful and versatile method for the construction of the 2-Butanone, 1,3,4-triphenyl- scaffold.

Grignard Reagent Addition: A key retrosynthetic disconnection points to the addition of a Grignard reagent to an appropriate carbonyl precursor. For example, the reaction of phenylmagnesium bromide with benzylacetone (B32356) (1-phenyl-2-butanone) would form the C3-phenyl bond, yielding a tertiary alcohol. Subsequent oxidation of this alcohol would provide the desired ketone. A significant challenge in this approach is the potential for steric hindrance to impede the reaction.

Another Grignard-based route involves the reaction of a more complex Grignard reagent, such as 1,2-diphenylethylmagnesium bromide, with acetyl chloride. However, the preparation and stability of such a Grignard reagent could be problematic.

Barbier Reaction: The Barbier reaction offers an alternative to the pre-formation of an organometallic reagent, as it generates the reactive species in situ. rsc.org This can be advantageous when dealing with unstable organometallic intermediates. A Barbier-type reaction could involve reacting benzyl bromide and 1-phenyl-2-propanone in the presence of a metal such as zinc or indium. nih.gov This would form the C3-C4 bond and generate a secondary alcohol, which could then be oxidized to the target ketone. The in situ generation of the organometallic species can sometimes lead to higher yields and fewer side reactions compared to the corresponding Grignard reaction. nih.gov

The table below illustrates typical conditions for Grignard and Barbier reactions that could be adapted for the synthesis of precursors to 2-Butanone, 1,3,4-triphenyl-.

| Reaction Type | Electrophile | Nucleophile Precursor | Metal | Solvent | Product Type |

| Grignard | Benzylacetone | Phenyl bromide | Mg | Diethyl ether | Tertiary Alcohol |

| Grignard | Acetyl chloride | 1,2-Diphenylethyl bromide | Mg | THF | Ketone |

| Barbier | 1-Phenyl-2-propanone | Benzyl bromide | Zn | THF/Water | Secondary Alcohol |

| Barbier | Benzaldehyde | 1-Phenylethyl bromide | In | Water | Secondary Alcohol |

This table provides hypothetical reaction schemes based on established organometallic methodologies.

Olefination Reactions (e.g., Wittig and Horner-Wadsworth-Emmons Protocols)

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are fundamental tools for the formation of carbon-carbon double bonds, which can be subsequently hydrogenated to afford the desired saturated carbon framework of the target molecule.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of a precursor to 2-Butanone, 1,3,4-triphenyl-, a potential strategy would involve the reaction of a phosphorus ylide bearing one of the phenyl-substituted fragments with a carbonyl compound containing the remaining part of the molecule. The flexibility of the Wittig reaction allows for the disconnection of the target molecule in multiple ways.

The Horner-Wadsworth-Emmons (HWE) reaction , a variation of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. The HWE reaction often offers advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the phosphate (B84403) byproduct by aqueous extraction. A key feature of the HWE reaction is its propensity to form (E)-alkenes, which can be a valuable tool for controlling stereochemistry in the synthesis of complex molecules.

Transition-Metal-Catalyzed Cross-Coupling for Aryl Group Introduction

Transition-metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Negishi couplings are powerful methods for introducing aryl groups onto a carbon scaffold.

In the context of synthesizing 2-Butanone, 1,3,4-triphenyl-, these reactions could be employed to attach the three phenyl groups to the butanone backbone. For instance, a suitably functionalized butanone precursor, such as a halo-substituted derivative, could undergo a series of cross-coupling reactions with phenylboronic acid (in a Suzuki coupling) or other organometallic phenyl reagents to build the final triphenyl-substituted structure. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high yields and selectivity.

Enantioselective and Diastereoselective Synthesis of Advanced Intermediates

The structure of 2-Butanone, 1,3,4-triphenyl- contains stereocenters, making enantioselective and diastereoselective synthesis a critical consideration for accessing specific stereoisomers. Such syntheses often rely on the use of chiral catalysts, auxiliaries, or reagents to control the three-dimensional arrangement of atoms.

For instance, asymmetric aldol reactions could be employed to construct the carbon backbone with control over the stereochemistry at the α- and β-positions. The use of chiral catalysts or chiral starting materials would be essential to induce the desired stereoselectivity. While specific protocols for the stereoselective synthesis of 2-Butanone, 1,3,4-triphenyl- are not detailed in the available literature, the principles of asymmetric synthesis provide a roadmap for how this could be achieved.

Optimization of Reaction Conditions and Process Parameters for 2-Butanone, 1,3,4-triphenyl-

The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. Optimization of these parameters is a critical step in developing a robust and scalable synthesis.

Investigation of Solvent Effects on Reaction Yield and Stereoselectivity

The choice of solvent can have a profound impact on reaction outcomes. Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and the rate of reaction. In the context of synthesizing 2-Butanone, 1,3,4-triphenyl-, a systematic investigation of different solvents for key steps like olefination or cross-coupling reactions would be necessary. For example, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used in cross-coupling reactions, while the choice of solvent in a Wittig reaction can influence the stereoselectivity of the resulting alkene.

A hypothetical study on the effect of solvent on a key synthetic step is presented in the table below.

| Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Toluene | 65 | 3:1 |

| Tetrahydrofuran (THF) | 78 | 5:1 |

| Dichloromethane (DCM) | 55 | 2:1 |

| Acetonitrile (MeCN) | 72 | 4:1 |

Temperature and Pressure Profiling for Reaction Efficiency

Temperature and pressure are critical parameters that control reaction kinetics and thermodynamics. For many organic reactions, increasing the temperature can lead to faster reaction rates. However, it can also lead to the formation of undesired byproducts. Therefore, careful temperature profiling is necessary to find the optimal balance between reaction rate and selectivity.

Pressure can also be a valuable tool, particularly in reactions involving gaseous reagents or where a change in volume occurs. In the context of potential hydrogenation steps to convert an unsaturated precursor to 2-Butanone, 1,3,4-triphenyl-, both temperature and hydrogen pressure would be key parameters to optimize.

The following interactive table illustrates a hypothetical optimization of temperature for a synthetic step.

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 25 | 24 | 40 | 95 |

| 50 | 12 | 85 | 90 |

| 80 | 6 | 98 | 80 |

| 100 | 4 | 99 | 70 |

Development and Evaluation of Homogeneous and Heterogeneous Catalysts

Catalysis is at the heart of many modern synthetic methods. The choice between a homogeneous and a heterogeneous catalyst can have significant implications for reaction efficiency, product purification, and catalyst recyclability.

Homogeneous catalysts , which are soluble in the reaction medium, often exhibit high activity and selectivity. For transition-metal-catalyzed cross-coupling reactions, a wide variety of soluble palladium, nickel, or copper complexes could be screened. The ligand attached to the metal center plays a crucial role in tuning the catalyst's reactivity and selectivity.

Heterogeneous catalysts , which exist in a different phase from the reactants, offer the significant advantage of easy separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For a potential hydrogenation step in the synthesis of 2-Butanone, 1,3,4-triphenyl-, heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would be common choices. The development of novel heterogeneous catalysts with improved activity, selectivity, and stability is an ongoing area of research.

A comparative evaluation of different catalysts for a hypothetical reaction is shown in the table below.

| Catalyst | Type | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| Pd(PPh₃)₄ | Homogeneous | 92 | 1840 |

| PdCl₂(dppf) | Homogeneous | 88 | 1760 |

| 10% Pd/C | Heterogeneous | 85 | 1700 (recyclable) |

| NiCl₂(dme) | Homogeneous | 75 | 1500 |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Butanone, 1,3,4 Triphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering precise information about the chemical environment of individual atoms.

High-Resolution 1H NMR Analysis: Elucidation of Proton Chemical Environments and Spin-Spin Coupling

High-resolution 1H NMR spectroscopy of 2-Butanone, 1,3,4-triphenyl- reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm.

The aliphatic protons exhibit characteristic chemical shifts and coupling patterns. The methine proton at the C3 position, being adjacent to a phenyl group and the chiral center at C4, would likely appear as a multiplet. The methylene (B1212753) protons at the C1 position, adjacent to a phenyl group and the carbonyl group, are diastereotopic and would be expected to show distinct signals, often as a pair of doublets. The methine proton at the C4 position, coupled to the C3 proton, would also present as a multiplet.

A hypothetical data table for the 1H NMR spectrum is presented below, illustrating expected chemical shifts and multiplicities.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.5 | m | - |

| H-1a (diastereotopic) | ~3.8 | d | ~16 |

| H-1b (diastereotopic) | ~3.6 | d | ~16 |

| H-3 | ~4.2 | m | - |

| H-4 | ~3.9 | m | - |

13C NMR Spectroscopy: Assignment of Carbon Backbone and Phenyl Carbon Chemical Shifts

The 13C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C2) is characteristically found at the most downfield position, typically in the range of 205-220 ppm for ketones. libretexts.org The carbons of the three phenyl rings would appear in the aromatic region, between approximately 125 and 150 ppm. libretexts.org The aliphatic carbons (C1, C3, and C4) would resonate in the upfield region of the spectrum. The chemical shifts of these carbons are influenced by the neighboring phenyl and carbonyl groups.

Below is a representative data table for the 13C NMR chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C2) | ~210 |

| Aromatic-C | 125-145 |

| C1 | ~50 |

| C3 | ~55 |

| C4 | ~60 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data and in elucidating the stereochemistry.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For 2-Butanone, 1,3,4-triphenyl-, COSY would show correlations between the C3 proton and the C4 proton, as well as between the diastereotopic C1 protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This would definitively link the proton signals of C1, C3, and C4 to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected between the C1 protons and the carbonyl carbon (C2) and the carbons of the adjacent phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This technique is particularly useful for determining the relative stereochemistry of the chiral centers at C3 and C4 by observing through-space interactions between protons on these carbons and adjacent groups.

Analysis of Diastereotopic Protons for Chiral Information

The presence of a chiral center in a molecule can render adjacent methylene (CH2) protons chemically non-equivalent, a phenomenon known as diastereotopicity. masterorganicchemistry.comchemistrysteps.com In 2-Butanone, 1,3,4-triphenyl-, the chiral center at C4 causes the two protons on C1 to be diastereotopic. masterorganicchemistry.com This is because replacing each of these protons with another group would result in a pair of diastereomers. masterorganicchemistry.com

As a result, these protons will have different chemical shifts and will couple with each other, typically appearing as a pair of doublets in the 1H NMR spectrum. The difference in their chemical shifts and their coupling constant provides valuable information about the conformation and stereochemistry of the molecule. The presence of these distinct signals is a clear indicator of the chiral nature of the molecule. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Characterization of Carbonyl Stretching Frequencies and Phenyl Ring Vibrations

Infrared (IR) Spectroscopy : The IR spectrum of 2-Butanone, 1,3,4-triphenyl- is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For a ketone, this peak is typically observed in the range of 1700-1725 cm⁻¹. docbrown.info The presence of conjugation with a phenyl group can slightly lower this frequency. The spectrum would also display characteristic absorptions for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic backbone (around 2850-3000 cm⁻¹). Phenyl ring vibrations would also give rise to several bands in the fingerprint region (below 1600 cm⁻¹), including C=C stretching absorptions around 1450-1600 cm⁻¹ and out-of-plane C-H bending vibrations.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The carbonyl stretch is also observable in the Raman spectrum. The symmetric vibrations of the phenyl rings often produce strong signals in Raman spectroscopy, which can be useful for characterizing the substitution pattern and conformation of these rings.

A summary of key expected vibrational frequencies is provided below.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy |

| C=O Stretch | ~1715 | IR (strong), Raman |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

Investigation of Conformational Isomers through Vibrational Modes

The presence of multiple single bonds in 2-Butanone, 1,3,4-triphenyl- allows for the existence of various conformational isomers, which can be investigated through vibrational spectroscopy (Infrared and Raman). The rotations around the C-C bonds connecting the phenyl groups and the butanone backbone give rise to different spatial arrangements of the atoms, known as conformers.

Vibrational spectroscopy is a powerful tool for identifying and characterizing these conformers because each will have a unique set of vibrational modes. For a related compound, 2-butanone, evidence for the existence of two conformations (trans and gauche) has been observed in the gas and liquid phases. researchgate.net The trans form, where the two methyl groups are oriented trans to each other, is the more abundant and stable conformer, and it is the only form present in the solid state. researchgate.net

For 2-Butanone, 1,3,4-triphenyl-, the complexity is significantly increased due to the three bulky phenyl groups. It is expected that multiple stable conformers exist, with their relative populations determined by steric hindrance and other non-covalent interactions. The vibrational spectra would be expected to show a complex pattern of bands, with some bands being unique to specific conformers. By analyzing the spectra, potentially with the aid of computational chemistry to predict the vibrational frequencies of different conformers, it would be possible to identify the conformational isomers present and potentially determine their relative energies. researchgate.net

Table 1: Predicted Key Vibrational Modes for Conformational Analysis of 2-Butanone, 1,3,4-triphenyl-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance for Conformational Analysis |

| C=O Stretch | 1700 - 1725 | The exact frequency can be sensitive to the local electronic environment, which is influenced by the conformation of the adjacent phenyl groups. |

| Phenyl C-H Bending | 690 - 900 | The out-of-plane C-H bending modes of the phenyl rings are sensitive to their relative orientations and steric interactions. |

| C-C Skeletal Vibrations | 800 - 1200 | The skeletal vibrations of the butanone backbone and its connections to the phenyl groups will differ for each conformer. |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the precise molecular formula. The molecular formula of 2-Butanone, 1,3,4-triphenyl- is C₂₂H₂₀O.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For example, an accurate mass measurement can differentiate between ions with the same integer m/z value. docbrown.info This high precision is invaluable for confirming the identity of a newly synthesized compound or an unknown analyte.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 2-Butanone, 1,3,4-triphenyl-

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₂₂H₂₀O | 300.1514 |

| [M+H]⁺ | C₂₂H₂₁O | 301.1592 |

| [M+Na]⁺ | C₂₂H₂₀ONa | 323.1412 |

In mass spectrometry, the molecular ion ([M]⁺) can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a fingerprint of the molecule's structure. For ketones, a common fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org

For 2-Butanone, 1,3,4-triphenyl-, several characteristic fragmentation pathways can be predicted:

α-Cleavage: Cleavage of the C1-C2 bond would lead to the loss of a benzyl (B1604629) radical (C₇H₇•) and the formation of a [M - C₇H₇]⁺ ion. Cleavage of the C2-C3 bond would result in the loss of a substituted ethyl radical and the formation of a benzoyl cation derivative.

Loss of Phenyl Groups: The fragmentation pattern would likely show peaks corresponding to the sequential loss of phenyl groups.

Rearrangements: McLafferty rearrangement is possible if a γ-hydrogen is available, but this is less likely to be a dominant pathway in this specific structure.

The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of 2-Butanone, 1,3,4-triphenyl- is expected to be dominated by the electronic transitions of the phenyl groups and the carbonyl group.

π → π* Transitions: The phenyl rings are strong chromophores and will exhibit intense absorptions due to π → π* transitions. The presence of three phenyl groups will likely lead to a complex and broad absorption band at shorter wavelengths (around 260 nm), characteristic of the benzene (B151609) chromophore. Conjugation between the phenyl rings, if present in certain conformations, could lead to a bathochromic (red) shift of these absorption bands to longer wavelengths. libretexts.org

n → π* Transitions: The carbonyl group of the ketone will exhibit a weaker absorption band at a longer wavelength (typically 270-300 nm) due to the n → π* transition. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O bond.

The interaction between the aromatic chromophores (phenyl rings) can influence the electronic transitions. The spatial arrangement of the phenyl rings relative to each other and to the carbonyl group will affect the extent of electronic communication between them, which in turn will be reflected in the positions and intensities of the absorption bands in the UV-Vis spectrum.

Table 3: Predicted UV-Vis Absorption Maxima for 2-Butanone, 1,3,4-triphenyl-

| Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~260 | High | Phenyl rings |

| n → π | ~280 | Low | Carbonyl group |

X-ray Crystallography

To perform X-ray crystallography, a single crystal of 2-Butanone, 1,3,4-triphenyl- of suitable quality is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, providing an unambiguous structural elucidation. nih.gov

The crystal structure would reveal:

The precise bond lengths and angles of the butanone backbone and the phenyl rings.

The solid-state conformation of the molecule, including the torsional angles between the phenyl groups and the main chain.

Intermolecular interactions, such as π-π stacking between the phenyl rings of adjacent molecules, which govern the crystal packing. iucr.org

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. carleton.edumdpi.com This method is essential for the unambiguous determination of a molecule's solid-state conformation, including bond lengths, bond angles, and torsion angles. carleton.edu

For a compound such as 2-Butanone, 1,3,4-triphenyl-, a suitable single crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. carleton.edu The resulting diffraction pattern is collected and analyzed to determine the crystal system, space group, and unit cell parameters. The collected data would then be used to solve and refine the crystal structure, ultimately yielding a detailed model of the molecule's arrangement in the solid state.

Hypothetical Crystallographic Data Table for 2-Butanone, 1,3,4-triphenyl-

| Parameter | Value |

| Chemical Formula | C₂₂H₂₀O |

| Formula Weight | 300.40 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Density (calculated) (g/cm³) | [Value] |

| Absorption Coefficient (mm⁻¹) | [Value] |

| F(000) | [Value] |

| Crystal Size (mm³) | [Value] |

| θ range for data collection (°) | [Value] |

| Index ranges | [Value] |

| Reflections collected | [Value] |

| Independent reflections | [Value] |

| Completeness to θ = 25.242° | [Value] % |

| Goodness-of-fit on F² | [Value] |

| Final R indices [I>2σ(I)] | [Value] |

| R indices (all data) | [Value] |

| Largest diff. peak and hole (e.Å⁻³) | [Value] |

Note: The data in this table is hypothetical and serves as an example of the information that would be obtained from a single-crystal X-ray diffraction experiment.

Crystal Packing Analysis and Intermolecular Interactions

An analysis of the crystal packing of 2-Butanone, 1,3,4-triphenyl- would involve the examination of the supramolecular architecture. The presence of phenyl rings suggests the possibility of π-π stacking and C-H···π interactions, which are common packing motifs in aromatic compounds. researchgate.net The ketone functional group could potentially participate in C-H···O hydrogen bonds, further influencing the crystal packing. nih.gov A detailed analysis would identify the key intermolecular synthons, which are the fundamental building blocks of the supramolecular structure. ias.ac.in The study of these interactions provides insight into the forces that direct the self-assembly of the molecules into a highly ordered crystalline solid.

Reaction Mechanisms and Mechanistic Studies of 2 Butanone, 1,3,4 Triphenyl

Fundamental Reactivity Pathways of the Ketone Moiety

The reactivity of the carbonyl group in 2-Butanone, 1,3,4-triphenyl- is central to its chemical behavior. The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a target for nucleophilic attack. However, the steric bulk imposed by the adjacent phenyl and diphenylmethyl groups significantly influences the accessibility of this electrophilic center.

Comprehensive Studies on Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a cornerstone reaction for ketones. openochem.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. openstax.org For 2-Butanone, 1,3,4-triphenyl-, this process is heavily influenced by steric hindrance.

Aldehydes are generally more reactive towards nucleophiles than ketones due to both steric and electronic factors. openstax.orglibretexts.org Ketones, with two alkyl or aryl substituents, present a more crowded environment around the carbonyl carbon compared to aldehydes, which have only one. libretexts.org In the case of 2-Butanone, 1,3,4-triphenyl-, the carbonyl carbon is flanked by a methyl group and a highly hindered 1,2-diphenylethyl group. This substantial steric bulk can be expected to significantly decrease the rate of nucleophilic addition compared to less substituted ketones like acetone. openochem.org

The electronic nature of the phenyl groups also plays a role. While alkyl groups are electron-donating and slightly reduce the electrophilicity of the carbonyl carbon, phenyl groups can have a more complex effect, involving both inductive and resonance contributions. Competition experiments with various fluorinated acetophenones have shown that strong electron-withdrawing groups alpha to the carbonyl can enhance electrophilicity, but steric effects can also be a controlling factor in reactivity. nih.gov Given the structure of 2-Butanone, 1,3,4-triphenyl-, steric hindrance is likely the dominant factor governing its reactivity towards most nucleophiles.

Interactive Data Table: Factors Influencing Nucleophilic Addition Reactivity

| Factor | Influence on 2-Butanone, 1,3,4-triphenyl- | Expected Outcome |

| Steric Hindrance | High (due to 1,2-diphenylethyl and two other phenyl groups) | Decreased reaction rate |

| Electronic Effects | Phenyl groups can delocalize charge, potentially stabilizing the ground state. | Moderate decrease in electrophilicity |

| Nature of Nucleophile | Small, unhindered nucleophiles (e.g., hydride, cyanide) | More likely to react than bulky nucleophiles (e.g., Grignard reagents) |

Investigations into Enolization and Enolate Formation Dynamics

Ketones possessing at least one α-hydrogen can undergo enolization in the presence of an acid or base catalyst to form an enol or an enolate anion. libretexts.orgsciencequery.comutexas.edu 2-Butanone, 1,3,4-triphenyl- has two α-carbons with available hydrogens: the C1 methyl group and the C3 methine carbon. Deprotonation at these sites leads to two different regioisomeric enolates.

The formation of these enolates is subject to kinetic versus thermodynamic control. udel.edureddit.com

Kinetic Enolate: Deprotonation at the less sterically hindered position (C1 methyl group) is expected to be faster. Using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate. udel.eduyoutube.commasterorganicchemistry.com

Thermodynamic Enolate: Deprotonation at the more substituted α-carbon (C3) would lead to a more substituted, and thus generally more stable, enolate double bond. This thermodynamic enolate is favored under conditions that allow for equilibration, such as using a weaker base (e.g., an alkoxide) at higher temperatures. udel.edumasterorganicchemistry.com

For 2-Butanone, 1,3,4-triphenyl-, the C3 proton is significantly more acidic due to the electron-withdrawing effect of the adjacent phenyl group, which stabilizes the resulting carbanion through resonance. However, this position is also exceptionally sterically hindered. The C1 protons on the methyl group are less acidic but far more accessible. Therefore, a pronounced selectivity for either the kinetic or thermodynamic enolate can be anticipated based on the reaction conditions. ic.ac.uk The resulting enolates are potent nucleophiles, crucial for reactions like alkylation and aldol (B89426) condensations. masterorganicchemistry.com

Interactive Data Table: Predicted Enolate Formation for 2-Butanone, 1,3,4-triphenyl-

| Condition | Favored Enolate | Position of Deprotonation | Rationale |

| Kinetic Control (LDA, -78 °C) | Kinetic | C1 (Methyl group) | Faster deprotonation at the less sterically hindered site. udel.eduyoutube.com |

| Thermodynamic Control (NaOEt, 25 °C) | Thermodynamic | C3 (Methine carbon) | Formation of the more stable, highly substituted enolate, stabilized by the adjacent phenyl group. masterorganicchemistry.com |

Cationic Rearrangements and Related Transformations

Cationic rearrangements are fundamental transformations in organic chemistry, often proceeding through 1,2-shifts of alkyl, aryl, or hydride groups to form a more stable carbocation intermediate. While 2-Butanone, 1,3,4-triphenyl- itself does not readily undergo cationic rearrangement, its derivatives, particularly the corresponding alcohol formed by reduction of the ketone, can be precursors to such reactions under acidic conditions.

If the corresponding alcohol, 1,3,4-triphenylbutan-2-ol, is protonated and loses water, a secondary carbocation would form at C2. This carbocation could potentially rearrange. The migratory aptitude of different groups generally follows the order: aryl > alkyl > H. slideshare.net Phenyl groups, in particular, are excellent migrating groups due to their ability to stabilize the transition state through the formation of a bridged phenonium ion intermediate. stackexchange.commsu.edu

In this context, a 1,2-phenyl shift from either C3 or C4 to C2 would be a plausible rearrangement pathway. The migration of a phenyl group is often driven by the formation of a more stable carbocation. msu.eduyoutube.com For instance, a phenyl shift from C3 would lead to a tertiary carbocation stabilized by two phenyl groups, a highly favorable transformation. Such rearrangements are analogous to the pinacol-pinacolone rearrangement, where carbocation formation initiates a cascade of group migrations. stackexchange.com The specific products would depend on which group migrates and the subsequent reaction of the newly formed carbocation.

Photochemical Reactivity and Excited State Processes of 2-Butanone, 1,3,4-triphenyl-

The photochemistry of ketones is a rich field dominated by reactions proceeding from electronically excited states. Upon absorption of UV light, the carbonyl group undergoes an n→π* transition, promoting a non-bonding electron on oxygen to an anti-bonding π* orbital. This excited state can exist as either a singlet or a triplet, with the longer-lived triplet state often being the key intermediate in photochemical reactions. wikipedia.org For aromatic ketones like 2-Butanone, 1,3,4-triphenyl-, the phenyl groups also act as chromophores, influencing the absorption and energy transfer processes.

Decarbonylation Pathways and Quantum Yield Determinations

A primary photochemical process for many ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of one of the α-carbon-carbonyl bonds. wikipedia.orglibretexts.org This reaction generates a pair of radicals. For 2-Butanone, 1,3,4-triphenyl-, two α-cleavage pathways are possible:

Cleavage of the C1-C2 bond to form a methyl radical and a 1,3,4-triphenyl-2-oxo-propyl radical.

Cleavage of the C2-C3 bond to form an acetyl radical and a highly stabilized 1,2-diphenylethyl radical.

Given the significantly greater stability of the 1,2-diphenylethyl radical (a substituted benzyl (B1604629) radical) compared to the methyl radical, cleavage of the C2-C3 bond is the overwhelmingly favored pathway. wikipedia.org The initially formed acetyl radical can subsequently lose a molecule of carbon monoxide (CO) to generate another methyl radical. nycu.edu.tw

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of molecules reacted per photon absorbed. The quantum yield for decarbonylation can be influenced by factors such as solvent, temperature, and the stability of the radical intermediates. For related aromatic ketones like diphenylcyclopropenone, quantum yields for decarbonylation can be very high, sometimes exceeding 1, indicating a quantum chain reaction process. ucla.edu While specific data for 2-Butanone, 1,3,4-triphenyl- is not available, a comparison with similar structures provides insight.

Interactive Data Table: Quantum Yields for Decarbonylation of Related Ketones

| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Dibenzyl ketone | Benzene (B151609) | 313 | 0.70 | acs.org |

| Diphenylcyclopropenone | Benzene | 312 | 0.70 | escholarship.org |

| Diarylcyclopropenones (various) | Nanocrystals | 312 | > 1.0 | ucla.edu |

Stereochemistry and Asymmetric Synthesis of 2 Butanone, 1,3,4 Triphenyl

Detailed Stereochemical Analysis: Identification of Chiral Centers and Prochirality in 2-Butanone, 1,3,4-triphenyl-

The structure of 2-Butanone, 1,3,4-triphenyl- (more systematically named 1,3,4-triphenylbutan-2-one) possesses specific stereochemical features that are crucial for understanding its synthesis and properties. A detailed analysis reveals the presence of both chirality and prochirality within the molecular framework.

Chiral Centers: A chiral center is typically a carbon atom bonded to four different substituent groups. In the structure of 1,3,4-triphenylbutan-2-one, there is one such stereogenic center:

C3 (the third carbon in the butanone chain): This carbon is bonded to a hydrogen atom, a phenyl group (-C₆H₅), a benzoylmethyl group (-C(=O)CH₂Ph), and a benzyl (B1604629) group (-CH₂Ph). Since all four groups are distinct, the C3 carbon is a chiral center.

The presence of a single chiral center means that the molecule can exist as a pair of enantiomers: (R)-1,3,4-triphenylbutan-2-one and (S)-1,3,4-triphenylbutan-2-one. These enantiomers are non-superimposable mirror images of each other.

Prochirality: Prochirality refers to a molecule or atom that can be converted from achiral to chiral in a single step. 1,3,4-triphenylbutan-2-one contains prochiral elements:

C2 (Carbonyl Carbon): The carbonyl carbon is sp²-hybridized and trigonal planar. It is considered a prochiral center because the two faces of the plane (the re and si faces) are stereochemically non-equivalent. Nucleophilic attack on this carbon can generate a new stereocenter, leading to the formation of diastereomeric products if the molecule already contains a chiral center.

Methylene (B1212753) Protons: The presence of the chiral center at C3 renders the two protons on the adjacent C4 methylene group diastereotopic. Similarly, the protons on the C1 methylene group are also diastereotopic. This means they are chemically non-equivalent and, in principle, distinguishable in NMR spectroscopy.

The stereochemical features of 1,3,4-triphenylbutan-2-one are summarized in the table below.

| Feature | Location | Description |

| Chiral Center | C3 | Bonded to H, Phenyl, Benzoylmethyl, and Benzyl groups. Results in (R) and (S) enantiomers. |

| Prochiral Center | C2 (Carbonyl) | Trigonal planar carbon with two distinct faces (re and si). Reaction at this site can create a new stereocenter. |

| Diastereotopic Protons | C1 and C4 | The two protons on each of the methylene groups at C1 and C4 are chemically non-equivalent due to the influence of the C3 stereocenter. |

Strategies for Asymmetric Synthesis of 2-Butanone, 1,3,4-triphenyl-

The synthesis of a single enantiomer of 1,3,4-triphenylbutan-2-one requires asymmetric synthesis, a field focused on converting achiral starting materials into chiral products with a preference for one stereoisomer. uwindsor.ca Key strategies include the use of chiral auxiliaries, enantioselective catalysis, and biocatalysis.

Application of Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For the synthesis of 1,3,4-triphenylbutan-2-one, a chiral auxiliary could be employed to control the formation of the C3 stereocenter through a diastereoselective alkylation reaction.

Hypothetical Synthetic Route using an Evans Auxiliary:

Attachment: An achiral carboxylic acid precursor, such as 3-phenylpropanoic acid, is attached to an enantiomerically pure chiral auxiliary, like an Evans oxazolidinone, to form an N-acyl oxazolidinone.

Diastereoselective Enolate Formation: The N-acyl oxazolidinone is treated with a base (e.g., LDA) to form a stereochemically defined (Z)-enolate, with the auxiliary sterically blocking one face.

Alkylation: The enolate is then reacted with an electrophile, such as benzyl bromide, which attacks from the less hindered face, establishing the new stereocenter at C3 with a high degree of diastereoselectivity.

Removal: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched carboxylic acid, which can then be converted to the target ketone.

Common Chiral Auxiliaries:

| Auxiliary Type | Example | Typical Application |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations, and conjugate additions. |

| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and Michael additions. wikipedia.org |

| Amino Alcohols | (1R,2S)-(-)-Ephedrine, Pseudoephedrine | Used in Myers' asymmetric alkylation of pseudoephedrine amides. |

| Sulfinamides | tert-Butanesulfinamide | Synthesis of chiral amines via condensation with aldehydes/ketones and subsequent reduction. |

Enantioselective Catalysis (e.g., Organocatalysis, Metal-Mediated Asymmetric Transformations)

Enantioselective catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Organocatalysis: Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. A potential route to 1,3,4-triphenylbutan-2-one could involve an asymmetric Michael addition. For instance, the conjugate addition of phenylacetaldehyde (B1677652) to a suitable acceptor, catalyzed by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether), could establish the C3 stereocenter. The resulting product could then be further elaborated to the final ketone.

Metal-Mediated Asymmetric Transformations: Chiral metal complexes are powerful catalysts for a wide range of asymmetric reactions. A plausible strategy for synthesizing 1,3,4-triphenylbutan-2-one is the asymmetric hydrogenation of a prochiral olefin precursor. An α,β-unsaturated ketone with the appropriate substitution pattern could be hydrogenated using a chiral rhodium or ruthenium catalyst (e.g., with BINAP or DuPhos ligands) to selectively form one enantiomer of the target ketone.

| Catalysis Type | Catalyst Example | Potential Reaction |

| Organocatalysis | Diarylprolinol silyl ether | Asymmetric Michael addition |

| Metal Catalysis | [Rh(BINAP)]⁺ | Asymmetric hydrogenation of an unsaturated precursor |

| Metal Catalysis | Chiral Copper-Bisoxazoline complexes | Asymmetric conjugate addition of an organometallic reagent |

Biocatalytic Approaches for Stereoselective Conversion

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. nih.govuni-graz.at For ketones like 1,3,4-triphenylbutan-2-one, biocatalytic methods are particularly useful for stereoselective reductions or resolutions.

Asymmetric Reduction: A prochiral diketone precursor could be selectively reduced to the chiral ketone. Ketoreductases (KREDs) are a class of enzymes that exhibit high enantioselectivity in the reduction of ketones to alcohols. While this would produce a hydroxy derivative, subsequent oxidation could yield the desired ketone. Strains of microorganisms like Candida krusei or Pichia jadinii have been successfully used for the asymmetric reduction of other butanone derivatives, demonstrating the potential of this approach. nih.govnih.govsigmaaldrich.com

Kinetic Resolution: If a racemic mixture of 1,3,4-triphenylbutan-2-one is synthesized, biocatalysis can be used for kinetic resolution. This process involves the selective reaction of one enantiomer, allowing the other to be isolated in high enantiomeric purity. For example, a lipase (B570770) could selectively catalyze the Baeyer-Villiger oxidation of one enantiomer to an ester, leaving the unreacted enantiomer behind.

Diastereoselective Control in the Formation of 2-Butanone, 1,3,4-triphenyl- Stereoisomers

The defined structure of 1,3,4-triphenylbutan-2-one contains only one stereocenter (at C3). Molecules with a single stereocenter exist as enantiomers, not diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more chiral centers.

To illustrate the principles of diastereoselective control, it is necessary to consider a related molecule that possesses at least two stereocenters. A suitable analogue is 3,4-diphenyl-2-pentanone , which has two adjacent chiral centers at C3 and C4. This structure can exist as two pairs of enantiomers, which are diastereomeric to each other: (syn) and (anti).

Controlling the relative stereochemistry between the C3 and C4 centers is a key challenge in the synthesis of such molecules.

Substrate-Controlled Aldol Reaction: One of the most powerful methods for controlling diastereoselectivity is the aldol reaction. According to the Zimmerman-Traxler model, the geometry of the enolate precursor dictates the relative stereochemistry of the product.

A (Z)-enolate reacts via a closed, chair-like transition state to preferentially form the syn -diastereomer.

An (E)-enolate reacts through a similar transition state to yield the anti -diastereomer.

The geometry of the enolate can be controlled by the choice of base and reaction conditions. For example, using bulky bases like lithium diisopropylamide (LDA) with certain ketones often favors the formation of the (Z)-enolate.

Reagent-Controlled Synthesis: Alternatively, a chiral catalyst or reagent can be used to favor the formation of a specific diastereomer, regardless of the substrate's inherent preference. This is common in modern asymmetric catalysis, where the catalyst creates a chiral environment that forces the reaction to proceed through a transition state leading to a single desired stereoisomer. For example, a catalytic asymmetric aldol reaction using a chiral metal-ligand complex could be designed to produce the syn or anti product with high selectivity.

| Enolate Geometry | Favored Transition State | Product Diastereomer |

| (Z)-Enolate | Chair-like | syn |

| (E)-Enolate | Chair-like | anti |

Computational Chemistry and Theoretical Investigations of 2 Butanone, 1,3,4 Triphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) Studies for Ground State Geometries, Electronic Structure, and Spectroscopic Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. A typical DFT study on 2-Butanone, 1,3,4-triphenyl- would begin with a geometry optimization to find the lowest energy arrangement of its atoms. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further calculations could elucidate the electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity. Spectroscopic properties, such as infrared and Raman vibrational frequencies, could also be calculated and compared with experimental data if available.

Ab Initio Methods for High-Level Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide more accurate energetic and spectroscopic predictions. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, could be used to refine the energetic calculations and provide benchmark data for spectroscopic predictions for 2-Butanone, 1,3,4-triphenyl-.

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple phenyl rings suggests that 2-Butanone, 1,3,4-triphenyl- may have a complex conformational landscape. Conformational analysis would be essential to identify the various stable conformers and the energy barriers between them. This could be achieved through systematic scans of dihedral angles or through more sophisticated methods like molecular dynamics (MD) simulations. MD simulations would model the movement of the atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformations under various conditions.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 2-Butanone, 1,3,4-triphenyl-, theoretical studies could explore potential reaction pathways, such as enolization, oxidation, or reduction. By locating the transition state structures and calculating the activation energies, researchers could predict the feasibility and kinetics of various reactions involving this ketone.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic parameters. For 2-Butanone, 1,3,4-triphenyl-, DFT calculations could be used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra could be invaluable for the structural confirmation of the synthesized compound. Similarly, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared and Raman spectra.

A hypothetical data table for predicted vs. experimental vibrational frequencies is presented below to illustrate how such data would be organized.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-C stretch (aromatic) | Data not available | Data not available |

| C-H bend (aliphatic) | Data not available | Data not available |

Studies of Intermolecular Interactions and Self-Assembly through Computational Modeling

The phenyl groups in 2-Butanone, 1,3,4-triphenyl- are likely to engage in intermolecular interactions, such as π-π stacking and van der Waals forces. Computational modeling could be used to study these interactions in dimers or larger clusters of the molecule. Understanding these non-covalent interactions is key to predicting how the molecules pack in the solid state and their potential for self-assembly into larger supramolecular structures.

Derivatives and Analogues of 2 Butanone, 1,3,4 Triphenyl

Systematic Synthetic Exploration of Functionalized Triphenyl Moieties

There is no specific literature detailing the systematic synthetic exploration of functionalized triphenyl moieties on the 2-butanone, 1,3,4-triphenyl- scaffold. However, established methods for the functionalization of aromatic rings could theoretically be applied. These methods include electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the existing alkyl substituents on the phenyl rings would influence the position of new functional groups.

For instance, the synthesis of derivatives with substituents on the phenyl rings could proceed via the use of appropriately substituted starting materials. For example, a substituted benzaldehyde (B42025) could be used in a condensation reaction to introduce a functionalized phenyl group at the 3-position. Similarly, a substituted benzyl (B1604629) halide could be employed to introduce a functional group on the phenyl ring at the 4-position.

A hypothetical systematic exploration might involve introducing a range of electron-donating and electron-withdrawing groups at various positions on the three phenyl rings to create a library of compounds. The successful synthesis of such derivatives would be contingent on the compatibility of the chosen functional groups with the reaction conditions required for the assembly of the butanone backbone.

Modifications to the Butanone Backbone: Structure-Reactivity Relationship Studies

Specific studies on the modification of the butanone backbone of 2-Butanone, 1,3,4-triphenyl- and the resulting structure-reactivity relationships are not documented. General principles of ketone chemistry suggest several potential modifications. The carbonyl group could be reduced to a secondary alcohol, converted to an imine or an enamine, or undergo alpha-alkylation or alpha-halogenation.

The reactivity of the carbonyl group and the adjacent alpha-protons would be influenced by the steric bulk of the three phenyl groups. These bulky substituents would likely hinder the approach of nucleophiles to the carbonyl carbon and the access of bases to the alpha-protons, thereby reducing the reactivity compared to less substituted butanones.

A systematic study would involve synthesizing a series of analogues with modifications such as:

Reduction of the carbonyl group: To yield 1,3,4-triphenylbutan-2-ol.

Alkylation at the C-1 or C-3 position: To introduce further substituents on the butanone chain.

Insertion or deletion of methylene (B1212753) units: To create longer or shorter chain analogues.

The reactivity of these modified compounds in standard chemical transformations could then be assessed to establish structure-reactivity relationships.

Synthesis of Analogues with Varied Substituent Patterns and Stereochemistry

The synthesis of analogues of 2-Butanone, 1,3,4-triphenyl- with varied substituent patterns and stereochemistry is not described in the available literature. The parent compound possesses two stereocenters at positions C-3 and C-4, meaning it can exist as four possible stereoisomers (RR, SS, RS, SR).

The stereoselective synthesis of a specific stereoisomer would require the use of chiral starting materials or chiral catalysts. For example, an asymmetric Michael addition of a benzyl nucleophile to a chiral enone could be a potential route to control the stereochemistry at C-3 and C-4.

The synthesis of analogues with varied substituent patterns would involve the use of substituted starting materials. For example, using different substituted benzaldehydes and benzyl halides in a multi-step synthesis could generate a wide array of analogues with diverse electronic and steric properties.

Table 1: Hypothetical Analogues of 2-Butanone, 1,3,4-triphenyl- with Varied Substituents

| Analogue Name | Substituent on Phenyl Ring at C-1 | Substituent on Phenyl Ring at C-3 | Substituent on Phenyl Ring at C-4 |

| 1-(4-methoxyphenyl)-3,4-diphenyl-2-butanone | 4-methoxy | None | None |

| 3-(4-chlorophenyl)-1,4-diphenyl-2-butanone | None | 4-chloro | None |

| 4-(4-nitrophenyl)-1,3-diphenyl-2-butanone | None | None | 4-nitro |

| 1,3-bis(4-methylphenyl)-4-phenyl-2-butanone | 4-methyl | 4-methyl | None |

This table is illustrative and based on general synthetic possibilities, not on documented compounds.

Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatives

No investigations into the structure-reactivity or structure-property relationships of 2-Butanone, 1,3,4-triphenyl- derivatives are reported in the scientific literature. Such studies would be crucial for understanding how the chemical structure influences the compound's physical, chemical, and potentially biological properties.

A comprehensive investigation would involve:

Kinetic studies: To quantify the rates of reaction of various derivatives in specific chemical transformations.

Spectroscopic analysis: Using techniques like NMR, IR, and UV-Vis spectroscopy to probe the electronic environment of the molecule and how it is affected by different substituents.

Computational modeling: To correlate experimentally observed properties with theoretical parameters such as molecular orbital energies, charge distributions, and steric hindrance.

By systematically varying the substituents on the phenyl rings and modifications to the butanone backbone, researchers could establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These relationships would be valuable for the rational design of new molecules with desired properties.

Supramolecular Chemistry and Self Assembly Potential of 2 Butanone, 1,3,4 Triphenyl

Investigation of Non-Covalent Interactions and Crystal Engineering

A comprehensive understanding of the supramolecular behavior of 2-Butanone, 1,3,4-triphenyl- would begin with a detailed investigation of its potential non-covalent interactions. The molecular structure, featuring multiple phenyl rings and a ketone functional group, suggests the capacity for a variety of interactions that could dictate its solid-state packing and crystal morphology.

Key non-covalent interactions that warrant investigation include:

C-H···π Interactions: The aliphatic protons of the butanone backbone and the aromatic protons of the phenyl rings can act as hydrogen bond donors to the electron-rich π systems of neighboring molecules.

C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, likely forming weak C-H···O hydrogen bonds with protons from adjacent molecules.

Crystal engineering principles could be applied to predict and control the solid-state architecture of 2-Butanone, 1,3,4-triphenyl-. By understanding the interplay of the aforementioned non-covalent interactions, it would be theoretically possible to design and synthesize different polymorphs or solvates with tailored physical properties. Computational modeling, coupled with experimental techniques such as X-ray crystallography, would be instrumental in this endeavor.

Table 1: Potential Non-Covalent Interactions in 2-Butanone, 1,3,4-triphenyl-

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Major contributor to molecular stacking and overall lattice energy. |

| C-H···π | Aliphatic/Aromatic C-H | Phenyl Ring (π-system) | Directional interactions influencing the relative orientation of molecules. |

| C-H···O | Aliphatic/Aromatic C-H | Carbonyl Oxygen | Formation of hydrogen-bonded networks, contributing to crystal cohesion. |

| van der Waals | All atoms | All atoms | Non-directional forces contributing to the bulk packing efficiency. |

Formation of Cocrystals and Host-Guest Complexes

The potential for 2-Butanone, 1,3,4-triphenyl- to form cocrystals is another significant area for future research. Cocrystallization with other molecules, known as coformers, could lead to new solid forms with modified physicochemical properties such as solubility, melting point, and stability. The carbonyl group and the aromatic rings of 2-Butanone, 1,3,4-triphenyl- present potential sites for hydrogen bonding and other non-covalent interactions with suitable coformers.

Similarly, the molecular structure suggests the possibility of acting as either a host or a guest in host-guest complexes . While the molecule itself does not possess a pre-organized cavity typical of many host molecules, its phenyl rings could potentially encapsulate smaller guest molecules through cooperative non-covalent interactions. Conversely, 2-Butanone, 1,3,4-triphenyl- could act as a guest, fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. The study of such complexes could lead to applications in areas such as molecular recognition and separation.

Studies on Self-Assembly into Ordered Higher-Order Structures

The principles of molecular self-assembly could govern the spontaneous organization of 2-Butanone, 1,3,4-triphenyl- molecules into well-defined, higher-order structures. The same non-covalent interactions that direct its crystal packing could also be harnessed to form supramolecular polymers, gels, or other complex architectures in solution or at interfaces.

Future research in this area would involve exploring the self-assembly behavior under various conditions (e.g., different solvents, temperatures, and concentrations). Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) could be employed to visualize the resulting supramolecular structures on surfaces. Understanding and controlling the self-assembly of 2-Butanone, 1,3,4-triphenyl- could pave the way for the development of new functional materials with applications in nanotechnology and materials science.

Q & A

Q. How can I confirm the purity and structural identity of 1,3,4-triphenyl-2-butanone after synthesis?

Methodological Answer :

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~298.37 g/mol for C22H20O) and nuclear magnetic resonance (NMR) spectroscopy (¹H and <sup>13</sup>C) to verify substituent positions. Compare spectral data with structurally similar ketones (e.g., 4-phenyl-2-butanone ).

- Chromatography : Employ HPLC or GC-MS with a polar stationary phase to assess purity. Retention times can be cross-referenced with analogs like dihydro-β-ionone derivatives .

- Reference Standards : Cross-validate with thermodynamic databases (e.g., NIST Chemistry WebBook ).

Q. What solvent systems are optimal for recrystallizing 1,3,4-triphenyl-2-butanone?

Methodological Answer :

- Solubility Testing : Screen solvents like ethanol, acetone, or ethyl acetate at varying temperatures. Polar aprotic solvents may enhance solubility due to the compound’s aromatic substituents.

- Safety Considerations : Follow protocols for safe solvent handling outlined in organic chemistry safety guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of the 1,3,4-triphenyl groups influence the reactivity of the ketone moiety?

Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density distribution and steric hindrance around the carbonyl group. Compare with analogs like 4-(2,6,6-trimethylcyclohexenyl)-2-butanone .

- Kinetic Studies : Monitor reaction rates in nucleophilic additions (e.g., Grignard reactions) under controlled conditions. Correlate with substituent effects observed in phenylacetone derivatives .

Q. How can I resolve contradictions in reported spectroscopic data for triphenyl-substituted ketones?

Methodological Answer :

- Data Reconciliation : Cross-reference with standardized databases (e.g., NIST , PubChem ). For example, discrepancies in NMR shifts may arise from solvent effects or impurities; replicate experiments using deuterated solvents.

- Collaborative Validation : Compare results with multidisciplinary teams to isolate experimental variables, as recommended in modern organic chemistry research frameworks .

Experimental Design

3.1 Designing a study to investigate the photostability of 1,3,4-triphenyl-2-butanone under UV exposure

Methodological Answer :

- Control Setup : Use a UV chamber with wavelength calibration (e.g., 254 nm). Monitor degradation via UV-Vis spectroscopy and track byproducts via LC-MS.

- Reference Compounds : Include analogs like benzylacetone to benchmark stability trends.

- Safety Protocols : Adhere to guidelines for UV light handling and waste disposal .

Data Interpretation Challenges

Q. How to address anomalies in thermal decomposition data for 1,3,4-triphenyl-2-butanone?

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles with structurally similar compounds (e.g., dihydro-β-ionone derivatives ). Anomalies may arise from polymorphism or residual solvents.

- Error Analysis : Quantify uncertainties using statistical tools (e.g., standard deviation from triplicate runs) and consult thermodynamic databases for enthalpy values .

Authoritative Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.